2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid is a compound that features a sulfonamide group, which is known for its biological activity and utility in medicinal chemistry. This compound is characterized by the presence of a bromobenzene moiety and an acetic acid functional group, making it a potential candidate for various applications in pharmaceuticals and biochemistry. The systematic name indicates the structure's complexity, highlighting the specific substituents and their positions.
The information regarding 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid can be derived from various scientific literature and patent documents. Notably, sources such as PubChem and patent databases provide insights into its synthesis, properties, and potential applications in drug development .
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. Given its structure, this compound may also exhibit properties related to both aromatic compounds and carboxylic acids due to the acetic acid component.
The synthesis of 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid typically involves several key steps:
The synthetic route may require specific conditions such as temperature control, solvent choice, and purification methods like recrystallization or chromatography to isolate the desired product with high purity .
The molecular structure of 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid can be represented as follows:
This structure includes:
X-ray crystallography or NMR spectroscopy could provide detailed insights into the conformation and spatial arrangement of atoms within this compound, although specific data may not be readily available in public databases.
The chemical reactivity of 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid can be explored through:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction mechanisms may involve intermediates that can be characterized by spectroscopic methods.
The mechanism by which 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid exerts its biological effects may involve:
Experimental studies would be necessary to elucidate specific binding affinities and inhibition constants relevant to its mechanism of action.
Relevant data on melting point, boiling point, and spectral properties would need to be gathered from experimental results or literature sources.
The primary applications of 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid include:
The synthesis of 2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid (molecular formula: C₁₂H₁₆BrNO₄S; molecular weight: 350.23 g/mol) employs a sequential three-step strategy to ensure regioselective bromination and sulfonamide bond formation [1] [2]. The initial stage involves the reaction of 3-bromobenzenesulfonyl chloride with sec-butylamine (butan-2-amine) in anhydrous dichloromethane, catalyzed by triethylamine. This forms the tertiary sulfonamide intermediate N-(butan-2-yl)-3-bromobenzenesulfonamide, with yields typically reaching 75–80% after aqueous workup [2].
Bromination precedes sulfonamide coupling to avoid side reactions. Electrophilic aromatic bromination at the meta-position is achieved using bromine in acetic acid, leveraging the sulfonyl chloride group’s moderate directing effects [1]. Alternatively, palladium-catalyzed methods (e.g., Pd(OAc)₂/PPh₃) enable selective bromination of pre-formed sulfonamides but require inert conditions [2]. The ortho-bromo isomer (CAS 1183039-02-2) exhibits distinct steric and electronic properties compared to the target meta-bromo compound, necessitating precise reaction control to avoid isomer contamination [1].
Table 1: Comparative Bromination Methods
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
Electrophilic (Br₂/AcOH) | 25°C, 12 h | 70% | Meta: 85% |
Pd-Catalyzed | Pd(OAc)₂ (5 mol%), 80°C, 8 h | 92% | Meta: >98% |
Free Radical (NBS) | AIBN, reflux, 6 h | 65% | Meta: 78% |
The integration of the acetic acid moiety utilizes nucleophilic substitution on the pre-formed sulfonamide. N-(butan-2-yl)-3-bromobenzenesulfonamide undergoes deprotonation with sodium hydride in THF, followed by reaction with ethyl bromoacetate. This step achieves 85–90% conversion to the ester intermediate, ethyl 2-[N-(butan-2-yl)(3-bromobenzenesulfonamido)]acetate [2]. Saponification completes the synthesis: the ester is hydrolyzed with 2M NaOH in ethanol/water (4:1) at 60°C for 4 hours, yielding the target carboxylic acid at >95% purity [1] [6].
Carbodiimide-mediated coupling (DCC/DMAP) represents an alternative route but is less efficient due to competing side reactions with the sulfonamide nitrogen [2]. Microwave-assisted synthesis reduces the coupling step from 12 hours to 45 minutes, enhancing throughput without compromising yield [2]. The meta-bromo configuration optimizes steric accessibility for nucleophilic attack, unlike ortho-substituted analogs where bromine hinders acetate addition [1].
Purification challenges arise from residual isomers and unreacted starting materials. Silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:1 gradient) effectively separates the product from ortho-bromo contaminants, which exhibit higher Rf values due to reduced polarity [1]. Recrystallization remains critical for analytical-grade material: the crude product dissolves in hot ethanol (60°C), followed by incremental water addition until cloud-point formation. Cooling to 4°C yields crystalline product (mp 142–144°C) with >99% HPLC purity [1] [6].
Table 2: Purification Techniques and Outcomes
Method | Conditions | Purity | Recovery |
---|---|---|---|
Silica Chromatography | Hexane:EtOAc (1:1) | 97% | 82% |
Ethanol/Water Recrystallization | 60°C, 4:1 ethanol/water | 99.5% | 75% |
Mixed Solvent (CH₂Cl₂/Hexane) | Slow evaporation, 25°C | 98% | 68% |
Yield optimization hinges on reaction stoichiometry and solvent selection. A 1.2:1 molar ratio of bromoacetate to sulfonamide suppresses di-alkylation, while DMF as a solvent enhances solubility during coupling [2]. Centrifugal partition chromatography (CPC) is emerging as a scalable alternative, particularly for isolating acid-labile derivatives [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7